2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-18(21(26)23-17-11-7-4-8-12-17)13-25-20(22-14)19(15(2)24-25)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNXPGAJNXHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization with an appropriate amine or amide . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Core Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A prominent method involves:
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Reactants : 5-Amino-3-methylpyrazole derivatives and β-dicarbonyl compounds (e.g., ethyl acetoacetate) .
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Conditions : Reflux in ethanol with acetic acid (6 equiv) under an oxygen atmosphere at 130°C for 18 hours .
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Mechanism : Nucleophilic addition of the enol form of the β-dicarbonyl to the N-amino-2-iminopyridine intermediate, followed by oxidative dehydrogenation and cyclization (Figure 1) .
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Catalyst | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | Air | 34 |
| 4 | AcOH (6 eq) | O₂ | 94 |
Carboxamide Functionalization
The carboxamide group is introduced via direct amidation of ester precursors:
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Precursor : Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
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Reagents : Primary amines (e.g., 6-methyl-2-pyridinamine) under microwave irradiation .
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Conditions : KOH (10 mol%) in DMF at 120°C for 30 minutes, yielding 65–92% .
Mechanistic Pathway :
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Base-mediated hydrolysis of the ester to a carboxylic acid.
Biological Activity-Driven Modifications
The compound’s carboxamide moiety is pivotal for interactions with biological targets. Key modifications include:
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Substituent Variation : Replacement of the phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate binding affinity .
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Structure-Activity Relationships (SAR) :
Table 2: Inhibitory Activities of Analogues
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| 3d | 15.2 ± 0.4 | α-Glucosidase |
| 18b | 63.2 ± 5.9 | HepG-2/MCF-7 |
Solid-Phase Catalysis
Silica gel or alumina-supported catalysts enable solvent-free protocols:
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Example : NaF/alumina-mediated synthesis of pyrazolo[1,5-a]pyrimidine esters, achieving 80% yield on a gram scale .
Stability and Side Reactions
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves several steps that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by carboxamide formation. The compound's structure is characterized by a pyrazolo-pyrimidine framework, which is known for its diverse biological activities.
Synthesis Overview:
- Starting Materials: 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Reagents: K2CO3 (potassium carbonate), N-(2-hydroxyethyl)ethylenediamine
- Conditions: Reflux in a suitable solvent (e.g., DMSO or DMF)
The purity of synthesized compounds is typically confirmed using HPLC and NMR spectroscopy techniques .
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
A study conducted by Bobrovs et al. demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives act as antagonists of the aryl hydrocarbon receptor (AHR), which plays a role in cancer progression. The study highlighted that these compounds could reduce cell viability in HuH-7 liver cancer cells when treated with different concentrations of AHR antagonists .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to modulate inflammatory pathways and may serve as potential therapeutic agents for inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidines
Drug Development
The structural diversity and biological activity of this compound make it an attractive candidate for drug development. Its ability to act on multiple biological targets suggests potential applications in treating various diseases beyond cancer.
Therapeutic Areas:
- Cancer therapy
- Inflammatory diseases
- Neurodegenerative disorders
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of pyrazolo-pyrimidine derivatives depend on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects: The carboxamide group in the target compound enhances hydrogen bonding with biological targets compared to carboxylic acid derivatives (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid), which may improve binding affinity .
Tetrazolo[1,5-a]pyrimidines (e.g., ) show varied bioactivity depending on substituents; the 3-hydroxyphenyl group in one derivative may confer antioxidant properties .
Synthetic Efficiency: The target compound requires multi-step synthesis, whereas triazolo and tetrazolo analogs are often synthesized via one-pot or microwave-assisted methods, improving yield and scalability . Catalysts like Fe3O4@SiO2 nanoparticles enable efficient synthesis of tetrazolo-pyrimidine carboxamides, highlighting divergent synthetic strategies .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
2,5-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 334.38 g/mol. The structure features a pyrazolo-pyrimidine core with specific substitutions that enhance its biological activity.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it prevents phosphorylation of target proteins essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Numerous studies have reported the anticancer efficacy of this compound against various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited significant antiproliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 9.8 μM to 14.2 μM .
- Mechanistic Studies : Research indicates that this compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance biological activity. For example, the presence of electron-donating groups on the phenyl rings significantly increases potency against cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in a substantial reduction in tumor size in xenograft models of A549 cells .
- Combination Therapy : In another study, this compound was used in combination with standard chemotherapy agents like cisplatin and showed synergistic effects leading to enhanced cell death in resistant cancer cell lines .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O |
| Molecular Weight | 334.38 g/mol |
| IC50 Against A549 | 9.8 μM |
| IC50 Against MDA-MB-231 | 14.2 μM |
| Mechanism | CDK2 Inhibition |
Q & A
Q. How to integrate structure-activity relationship (SAR) studies into drug discovery pipelines?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with kinase hinge regions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
